molecular formula C7H14N2O B1520632 4-(Aminomethyl)-1-ethylpyrrolidin-2-one CAS No. 936940-31-7

4-(Aminomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B1520632
CAS No.: 936940-31-7
M. Wt: 142.2 g/mol
InChI Key: IOGQMMMEYZCTCM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-ethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with an ethyl group at the 1-position and an aminomethyl substituent at the 4-position. Pyrrolidinones are widely studied due to their structural versatility, which allows for modifications that enhance solubility, bioavailability, or target-specific interactions .

Properties

IUPAC Name

4-(aminomethyl)-1-ethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-6(4-8)3-7(9)10/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQMMMEYZCTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672371
Record name 4-(Aminomethyl)-1-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-31-7
Record name 4-(Aminomethyl)-1-ethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-ethylpyrrolidin-2-one
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Preparation Methods

Industrial Synthesis via Annulation and Cyanide Cyclization

One of the prominent industrial methods for preparing (S)-1-ethyl-2-aminomethylpyrrolidine, which corresponds closely to 4-(aminomethyl)-1-ethylpyrrolidin-2-one, involves a multi-step reaction starting from 4-hydroxybutyraldehyde and ethylamine.

Key Steps:

  • Annulation Reaction: 4-hydroxybutyraldehyde reacts with ethylamine under reflux conditions (generally 25–100 °C) for 2–15 hours, preferably 4–8 hours, to form an intermediate ethyl-pyrrolidine ring structure.
  • Cyanide Cyclization: In the presence of acid or base catalysis (Bronsted or Lewis acids), cyanide ions are introduced to the reaction mixture, facilitating ring closure to yield (S)-1-ethyl-2-cyanopyrrolidine.
  • Hydrolysis and Reduction: Subsequent steps convert the cyanopyrrolidine intermediate to the target aminomethyl derivative.

Reaction Conditions and Ratios:

Reactants Molar Ratio (Preferred) Reaction Time (hours) Temperature (°C) Catalyst Type
4-hydroxybutyraldehyde 1 4–8 25–100 Acid (Bronsted/Lewis)
Ethylamine 1–1.2
Cyanide 1–1.2 4–10 Acid or Base

This method is noted for its industrial scalability and stereoselectivity, producing predominantly the (S)-enantiomer, which is valuable for pharmaceutical applications.

Enantiomeric Resolution via Salt Formation and pH Adjustment

A refined method focuses on isolating the desired enantiomer of N-ethyl-2-aminomethylpyrrolidine through salt formation with dextrotartaric acid followed by pH adjustment:

Procedure:

  • The racemic N-ethyl-2-aminomethylpyrrolidine is added dropwise into a mixed solution of dextrotartaric acid, alcohol, and water.
  • The mixture is cooled to 0–30 °C and stirred for 6–24 hours to form the dextrotartrate salt.
  • After filtration and washing with ethanol, the mother liquor is collected.
  • The pH of the mother liquor is adjusted to 9–10 using sodium hydroxide, precipitating salts which are filtered out.
  • Ethanol is recovered by distillation, and the product is purified by rectification to yield the levorotatory N-ethyl-2-aminomethylpyrrolidine.

Advantages:

  • High purity (>99% by GC analysis).
  • Yield exceeding 35%.
  • Cost-effective due to simplified processing and solvent recovery.

This approach is particularly useful for obtaining enantiomerically pure material essential for chiral drug synthesis.

Summary Table of Preparation Methods

Method Type Starting Materials Key Conditions Yield & Purity Notes
Industrial Annulation & Cyclization 4-hydroxybutyraldehyde, ethylamine, cyanide Acid/base catalysis, reflux 25–100 °C, 4–10 h High stereoselectivity, industrial scale Produces (S)-enantiomer selectively
Enantiomeric Resolution Racemic N-ethyl-2-aminomethylpyrrolidine, dextrotartaric acid Cooling 0–30 °C, pH adjustment to 9–10 >99% purity, >35% yield Cost-effective, suitable for chiral purity
Derivatization for Analysis 2-(aminomethyl)-1-ethylpyrrolidine, aryl sulfonyl chloride, pyridine Room temperature, overnight Analytical use Supports purity and enantiomeric analysis

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidinone ring and aminomethyl group undergo oxidation under controlled conditions.

ReagentConditionsMajor ProductsSource
KMnO₄ (acidic)Aqueous H₂SO₄, 60–80°C4-Oxo-pyrrolidine derivatives
H₂O₂Room temperature, 12 hrsN-Oxide intermediates

Key Findings :

  • Oxidation of the aminomethyl group yields imine intermediates, which further hydrolyze to ketones or carboxylic acids depending on conditions .

  • Ring oxidation under strong acidic KMnO₄ leads to lactam ring cleavage, forming glutaric acid derivatives .

Reduction Reactions

Reductive modifications target the lactam ring or substituents.

ReagentConditionsMajor ProductsSource
LiAlH₄Dry THF, reflux, 6 hrs1-Ethylpyrrolidine derivatives
H₂ (Pd/C catalyst)1.5 atm, ethanol, 24 hrsSecondary amine analogs

Key Findings :

  • LiAlH₄ reduces the lactam carbonyl to a secondary amine, converting the pyrrolidinone to a pyrrolidine .

  • Catalytic hydrogenation selectively reduces unsaturated bonds in synthetic precursors without altering the ethyl group .

Substitution Reactions

The aminomethyl group participates in nucleophilic substitution.

ReagentConditionsMajor ProductsSource
KCNAcid catalysis, refluxCyanopyrrolidine derivatives
Alkyl halidesDMF, 80°C, 8 hrsN-Alkylated pyrrolidinones

Mechanistic Insights :

  • Cyanide substitution under Bronsted acid catalysis forms 2-cyanopyrrolidine intermediates, key in industrial syntheses .

  • Alkylation occurs preferentially at the primary amine site, yielding branched derivatives .

Acylation and Derivatization

The primary amine reacts with electrophiles to form stable adducts.

ReagentConditionsMajor ProductsSource
4-Nitrobenzoic acidDCC coupling, RT, 2 hrsAmide derivatives for HPLC analysis
Acetyl chlorideCH₂Cl₂, 0°C, 1 hrAcetylated pyrrolidinones

Applications :

  • Acylation with 4-nitrobenzoic acid enables enantiomeric purity determination via chiral HPLC .

  • Acetylated derivatives show enhanced solubility for biological testing .

Annulation and Ring Formation

Industrial syntheses leverage annulation to construct the pyrrolidinone core.

Starting MaterialConditionsMajor ProductsSource
4-HydroxybutyraldehydeEthylamine, H⁺, reflux1-Ethylpyrrolidin-2-one scaffold

Process Details :

  • Acid-catalyzed cyclization of 4-hydroxybutyraldehyde with ethylamine forms the pyrrolidinone ring in 85–92% yield .

  • Reaction time optimization (6–8 hrs) minimizes byproduct formation .

Comparative Reaction Table

Reaction TypeOptimal YieldKey Catalyst/SolventByproduct Control
Oxidation (KMnO₄)78%H₂SO₄Temperature < 80°C
Reduction (LiAlH₄)89%Dry THFExclusion of moisture
Substitution (KCN)94%HClContinuous flow processing
Acylation (DCC)91%CH₃CNStoichiometric DCC

Stereochemical Considerations

  • Enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine exhibit distinct biological activities, necessitating chiral resolution methods .

  • Derivatization with 4-nitrobenzoic acid resolves enantiomers on a Chiralcel OD-H column (hexane:ethanol = 98:2) .

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(aminomethyl)-1-ethylpyrrolidin-2-one exhibit notable antimicrobial properties. For instance, in a comparative study of its antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound showed inhibition zones of 17 mm and 15 mm, respectively, indicating moderate antibacterial efficacy . This suggests potential applications in developing new antibiotics or antimicrobial agents.

b. Antipsychotic Properties

The compound has been investigated for its potential as an antipsychotic agent. Its derivatives have shown selectivity for dopamine D2 receptors, which are critical in managing psychiatric disorders such as schizophrenia. The exploration of these derivatives is ongoing, with researchers focusing on optimizing their pharmacological profiles to enhance efficacy and reduce side effects .

Biological Studies

a. Opioid Receptor Interaction

Research indicates that the optical isomers of this compound interact with opioid receptors, which are significant targets in pain management and addiction therapies. Studies have shown that these compounds can modulate the effects of opioids, suggesting their potential use as adjunct therapies in pain management protocols .

b. Enzymatic Activity

The compound has also been studied for its role as a synthon in synthesizing bioactive compounds that exhibit various biological activities. Its derivatives have been linked to improved selectivity and potency in targeting specific biological pathways, making it a valuable building block in drug development .

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-ethylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity/Notes
This compound Not reported Not reported 1-ethyl, 4-aminomethyl Potential ion channel modulation
4-Amino-1-methylpyrrolidin-2-one 136.58 (hydrochloride) 227 (hydrochloride) 1-methyl, 4-amino Research use only; limited toxicity data
4-(Aminomethyl)-piperidine ~114.16 Not reported Piperidine scaffold, 4-aminomethyl Used in perovskite synthesis
4-(Aminomethyl)pyridine 108.14 Not reported Pyridine scaffold, 4-aminomethyl Potentiates HVACCs; >4-AP potency
1-Aminopyrrolidin-2-one hydrochloride 136.58 227 Unsubstituted pyrrolidinone Baseline for structural comparisons

Key Observations :

  • Scaffold Variations: Replacing pyrrolidinone with piperidine (as in 4-(Aminomethyl)-piperidine) alters ring strain and hydrogen-bonding capacity, impacting applications in materials science .

Ion Channel Modulation

4-(Aminomethyl)pyridine, a pyridine-based analog, demonstrated superior potency to 4-aminopyridine (4-AP) in potentiating high-voltage-activated calcium channels (HVACCs) at 1–3 mM concentrations. This suggests that aminomethyl substitution enhances interactions with ion channels . In contrast, 4-amino-2-methylpyridine was less effective, highlighting the importance of substituent positioning .

Toxicity and Pharmacological Potential

4-(Aminomethyl)-1-benzylpyrrolidin-2-one fumarate (MW: 524.68) exhibited an oral rat LD50 of 2884 mg/kg, indicating moderate toxicity.

Key Observations :

  • Pyrrolidinone derivatives often require tailored protection/deprotection strategies for functional groups like aminomethyl .
  • Pyridine-based analogs (e.g., 4-(aminomethyl)pyridine) may utilize simpler alkylation or amination routes .

Biological Activity

4-(Aminomethyl)-1-ethylpyrrolidin-2-one, also known by its CAS number 936940-31-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrrolidine derivative has been studied for its potential applications in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antimicrobial properties. A study on related pyrrole derivatives demonstrated significant antibacterial and antifungal activities attributed to their heterocyclic structures. The introduction of electron-withdrawing groups enhances these properties by increasing the lipophilicity and stability of the compounds against microbial enzymes.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (E. coli)17 (C. albicans)
5-(2-Fluorophenyl)-1H-pyrrole14 (S. aureus)16 (A. niger)

Antitumor Activity

The structure of this compound suggests potential activity against various cancer cell lines. Pyrrolidine derivatives have been studied for their ability to inhibit protein kinases involved in cancer progression. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HCT-116 and SW-620, with IC values ranging from low micromolar to nanomolar concentrations.

The proposed mechanism involves interaction with ATP-binding sites on receptor tyrosine kinases (RTKs), which are crucial for cell signaling pathways related to growth and survival. Molecular docking studies indicate that these compounds can form stable complexes with receptors such as EGFR and VEGFR2, leading to inhibition of their activity.

Antiviral Activity

This compound has also been explored for its antiviral properties. A study involving pyrrole-scaffold inhibitors demonstrated their potential in targeting hepatitis B virus capsid proteins, showcasing the versatility of pyrrole derivatives in antiviral applications. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in the context of viral infections.

Inhibition of Hepatitis B Virus

A notable case study highlighted the effectiveness of pyrrole derivatives, including this compound, in inhibiting hepatitis B virus capsid proteins. This study demonstrated the compound's potential as an antiviral agent, emphasizing the importance of structural modifications in enhancing biological activity.

Anticancer Properties

Research focusing on pyrrole derivatives has illustrated their effectiveness in inhibiting tumor growth in animal models, particularly in colon cancer treatment. These studies provide evidence supporting the therapeutic potential of this compound as a candidate for further development in oncology.

Q & A

Basic: What are the optimal synthetic routes for 4-(Aminomethyl)-1-ethylpyrrolidin-2-one, and how do reaction parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key parameters affecting yield and purity include:

  • Temperature: Elevated temperatures (80–120°C) accelerate ring closure but may increase side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity for alkylation steps .
  • Catalysts: Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can optimize amination and cyclization efficiency.
    Optimization Strategy: Use a fractional factorial design to systematically vary parameters and identify interactions between variables (e.g., solvent polarity vs. temperature) .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for methylene groups adjacent to the carbonyl) and ethyl/aminomethyl substituents.
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the ethyl group).
  • HPLC-PDA: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98%) and detect byproducts .

Basic: What are the stability profiles of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C). Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • pH Sensitivity: Test solubility and stability in buffers (pH 2–12). The compound is prone to hydrolysis in strongly acidic/basic conditions, degrading the pyrrolidinone ring .
  • Light Sensitivity: Perform accelerated degradation studies under UV/visible light; amber vials are recommended for long-term storage .

Advanced: How can researchers investigate the reaction mechanisms of this compound in substitution or cycloaddition reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs (e.g., D₂O solvent) to identify rate-determining steps (e.g., nucleophilic attack on the carbonyl group) .
  • DFT Calculations: Model transition states and intermediates using Gaussian or ORCA software. For example, analyze the energy barrier for ring-opening during nucleophilic substitution .
  • Trapping Intermediates: Use in situ IR or cryogenic quenching to isolate reactive species (e.g., enolate intermediates) .

Advanced: How can contradictory data on the biological activity or toxicity of this compound be resolved?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (nM to mM) to identify non-linear effects (e.g., hormesis) .
  • Assay Validation: Compare results across multiple platforms (e.g., cell-free vs. cell-based assays) to rule out interference from solvents or impurities .
  • Metabolite Profiling: Use LC-MS/MS to identify degradation products or metabolites that may contribute to observed toxicity (e.g., reactive aldehydes from ring cleavage) .

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Parameterize the compound using GAFF/AMBER force fields and assign partial charges via AM1-BCC .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze hydrogen bonding (e.g., between the aminomethyl group and catalytic residues) and binding free energy (MM-PBSA) .
  • SAR Analysis: Compare docking scores of analogs (e.g., 4-(Aminomethyl)piperidin-1-yl derivatives) to identify critical pharmacophoric features .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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